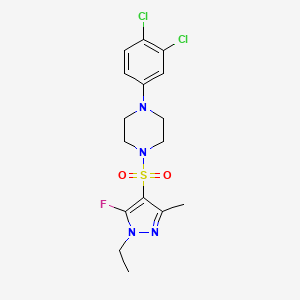
1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base.
Piperazine coupling: The sulfonylated pyrazole is coupled with a piperazine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A simpler derivative with similar structural features.
1-(3,4-Dichlorophenyl)-4-(sulfonyl)piperazine: Lacks the pyrazole moiety but retains the sulfonyl group.
1-(3,4-Dichlorophenyl)-4-(pyrazolyl)piperazine: Contains the pyrazole ring but lacks the sulfonyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-4-((1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to the presence of both the sulfonyl and pyrazole moieties, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C16H19Cl2FN4O2S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H19Cl2FN4O2S/c1-3-23-16(19)15(11(2)20-23)26(24,25)22-8-6-21(7-9-22)12-4-5-13(17)14(18)10-12/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
UIPUMOAQECKYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Difluorophenyl)-2,6-dihydro-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-7-propanamide](/img/structure/B10914473.png)
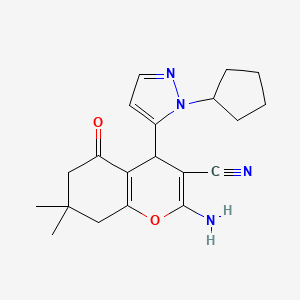
![N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B10914489.png)
![1-methyl-5-{[4-(3-methylpiperidin-1-yl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10914499.png)
![N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10914510.png)
![N-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914514.png)

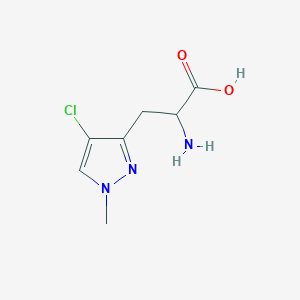
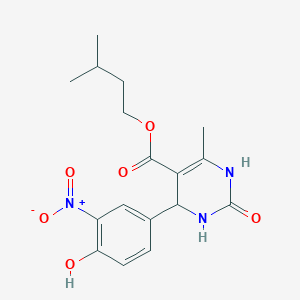
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914529.png)
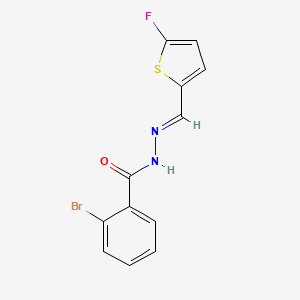
![1-butyl-6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914532.png)
![Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10914539.png)

